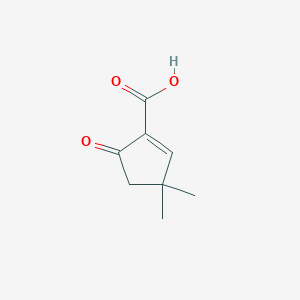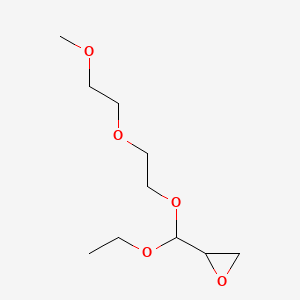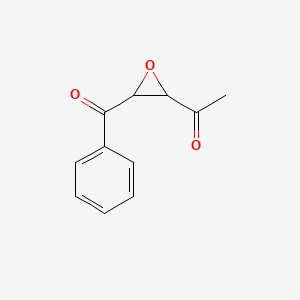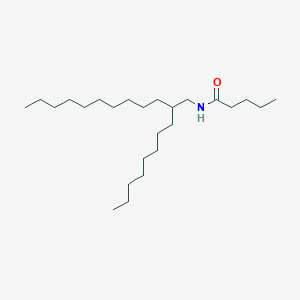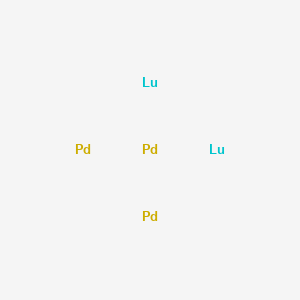
Hexyl-(2-hydroxyethyl)-dimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethylhexyldimethylammonium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and household applications due to its ability to reduce surface tension and act as an antimicrobial agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxyethylhexyldimethylammonium can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of hexylamine with ethylene oxide to form 2-hydroxyethylhexylamine. This intermediate is then reacted with dimethyl sulfate or methyl chloride under controlled conditions to yield 2-Hydroxyethylhexyldimethylammonium.
Reaction Conditions:
Temperature: The reaction is typically carried out at elevated temperatures ranging from 50°C to 100°C.
Solvent: Common solvents used include water or alcohols such as methanol or ethanol.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxyethylhexyldimethylammonium is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Ensuring the purity of hexylamine and ethylene oxide.
Reaction Control: Maintaining precise temperature and pressure conditions.
Purification: The final product is purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethylhexyldimethylammonium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides (chloride, bromide) or hydroxides are commonly used.
Major Products
Oxidation Products: Corresponding oxides and alcohols.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethylhexyldimethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent in biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, fabric softeners, and disinfectants.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethylhexyldimethylammonium primarily involves its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium Bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic Acid: A surfactant with strong detergent properties.
Uniqueness
2-Hydroxyethylhexyldimethylammonium is unique due to its specific combination of hydrophilic and hydrophobic properties, making it highly effective in reducing surface tension and acting as an antimicrobial agent. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
271776-29-5 |
|---|---|
Molekularformel |
C10H24NO+ |
Molekulargewicht |
174.30 g/mol |
IUPAC-Name |
hexyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C10H24NO/c1-4-5-6-7-8-11(2,3)9-10-12/h12H,4-10H2,1-3H3/q+1 |
InChI-Schlüssel |
FJTYSASBQZCIOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[N+](C)(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


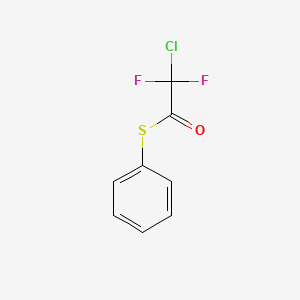
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
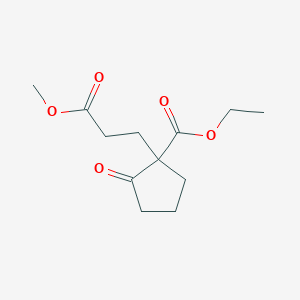
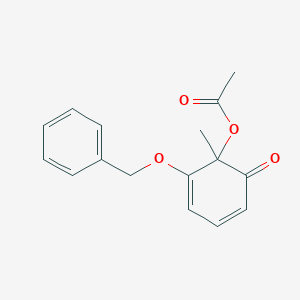
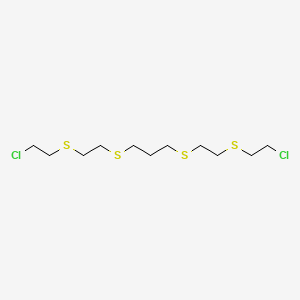
![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)

